molecular formula C7H5NOS B065475 1,3-Benzothiazol-7-ol CAS No. 163298-73-5

1,3-Benzothiazol-7-ol

Cat. No. B065475
M. Wt: 151.19 g/mol
InChI Key: KTOZFOSNJSZJTD-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-7-ol is a chemical compound belonging to the benzothiazole family, which comprises a benzene ring fused to a thiazole ring. This compound and its derivatives have been studied for various potential applications due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves strategies such as the condensation of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions (Mortimer et al., 2006). This method has been utilized to create a range of 2-phenylbenzothiazoles, showcasing the versatility in synthesizing benzothiazole compounds.

Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazol-7-ol and its derivatives can be examined through techniques such as X-ray diffraction, which reveals that benzothiazole moieties tend to be planar, forming dihedral angles with attached groups, indicating intramolecular interactions that may influence their chemical behavior (Ai et al., 2005).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including N- and C-oxidation, which are significant for understanding their metabolic pathways and mechanism of action in biological systems (Kashiyama et al., 1999). These reactions can alter the chemical properties of benzothiazoles, influencing their biological activity and stability.

Physical Properties Analysis

The physical properties of 1,3-Benzothiazol-7-ol derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and the presence of substituents on the benzothiazole ring, affecting their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of benzothiazole derivatives, are determined by the electronic structure of the benzothiazole moiety and the nature of substituents attached to it. Quantum chemical modeling and NMR analysis provide insights into these properties, offering predictions about the behavior of these compounds in chemical reactions (Sheikhi & Shahab, 2017).

Scientific Research Applications

  • Antiproliferative and Apoptosis-Inducing Properties : N-1,3-Benzothiazol-2-ylbenzamide derivatives exhibit antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Some derivatives, particularly 1k, have shown a proapoptotic effect, especially against MCF-7 cancer cell lines (Corbo et al., 2016).

  • Antidiabetic Agents : Benzothiazole derivatives have been synthesized and evaluated for their antidiabetic activity. For instance, the compound 7d demonstrated significant glucose-lowering effects in an alloxan-induced diabetic model in rats, showing potential as an antidiabetic agent (Kumar et al., 2017).

  • Antitumor Activity : Certain benzothiazole derivatives, such as 2-(4-aminophenyl)benzothiazoles, have shown potent antitumor properties with selective growth inhibitory properties against human cancer cell lines. These compounds have been studied for their metabolic formation and biological properties (Kashiyama et al., 1999).

  • Pharmacological Screening : Benzothiazole and pyrazole moieties have been used in the synthesis of various compounds with potential pharmacological activities. These compounds have been evaluated for their antimicrobial and antioxidant activities (Raparla et al., 2013).

  • Corrosion Inhibition : 1,3-Benzothiazol-6-ol has been investigated for its adsorption and inhibition behavior in steel corrosion in acidic solutions. It has shown excellent inhibiting features at very low concentrations (Danaee et al., 2019).

  • Clinical Drug Development : The antitumor benzothiazole prodrug Phortress, derived from benzothiazole compounds, has been developed as a clinical candidate, indicating the therapeutic potential of benzothiazole derivatives in cancer treatment (Bradshaw & Westwell, 2004).

  • Kinase Inhibition : Selective kinase inhibitors targeting pan-RAF kinase inhibition have been designed using 1,3-benzothiazole derivatives, showing significant cellular activity against mutated BRAF or NRAS cancer cell lines (Okaniwa et al., 2013).

  • Physiological pH Sensing : Benzothiazole-based aggregation-induced emission luminogens have been used as ratiometric fluorescent chemosensors for detecting physiological pH levels, demonstrating high sensitivity and suitability for detecting pH fluctuation in biosamples (Li et al., 2018).

properties

IUPAC Name

1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-6-3-1-2-5-7(6)10-4-8-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOZFOSNJSZJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632596
Record name 1,3-Benzothiazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-7-ol

CAS RN

163298-73-5
Record name 1,3-Benzothiazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazol-7-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared as a mixture (60/40) with the 5-hydroxy isomer in the deprotection of 2-carbamoyl-7-methoxybenzothiazole (obtained in Preparation 4 below) with pyridine.HCl, according to the method described in Preparation 1. The mixture of the 5- and 7-hydroxybenzothiazoles was used directly in the preparation of the isomeric glycidyl ethers which were readily separable by chromatography on silica (2% CH3CN/CH2Cl2).
[Compound]
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( 60/40 )
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5-hydroxy
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glycidyl ethers
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Amada, H Asanuma, T Koami, A Okada… - Chemical and …, 2013 - jstage.jst.go.jp
7-Methoxy-6-[4-(4-methyl-1, 3-thiazol-2-yl)-1H-imidazol-5-yl]-1, 3-benzothiazole 11 (TASP0382088) was synthesized and evaluated as transforming growth factor-β (TGF-β) type I …
Number of citations: 4 www.jstage.jst.go.jp
N Zhang, S Ayral-Kaloustian, C Niu, T Nguyen… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols have been developed as antitumor agents that showed high selectivity against aneuploid cell lines (vs diploid …
Number of citations: 2 www.sciencedirect.com
Q Chao, KG Sprankle, RM Grotzfeld… - Journal of medicinal …, 2009 - ACS Publications
Treatment of AML patients with small molecule inhibitors of FLT3 kinase has been explored as a viable therapy. However, these agents are found to be less than optimal for the …
Number of citations: 187 pubs.acs.org
Q Chao, KG Sprankle, RM Grotzfeld, AG Lai, TA Carter… - betaamyloid-signal.com
Treatment of AML patients with small molecule inhibitors of FLT3 kinase has been explored as a viable therapy. However, these agents are found to be less than optimal for the …
Number of citations: 0 betaamyloid-signal.com
P Stanetty, B Krumpak - The Journal of Organic Chemistry, 1996 - ACS Publications
A series of benzothiazole derivatives selectively functionalized at position 7 was synthesized in the course of the following one-pot reaction sequence: directed lithiation of 2,2-dimethyl-…
Number of citations: 60 pubs.acs.org
SJ Lemoine - 2014 - libres.uncg.edu
The author would like to thank all of those that have provided assistance during the years that this thesis has been researched. While the list of advisors and helpers is too extensive to …
Number of citations: 2 libres.uncg.edu

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